AChE Inhibition: Dehydrovomifoliol Exhibits >8-Fold Higher Potency Than Vomifoliol
In comparative AChE inhibitory assays, dehydrovomifoliol demonstrates significantly higher potency than its immediate biosynthetic precursor vomifoliol. Dehydrovomifoliol achieves IC50 values in the range of 1.14–12.50 μg/mL, whereas vomifoliol exhibits a markedly weaker IC50 of 96.64 ± 0.09 μg/mL under comparable assay conditions [1][2]. This 8.4-fold to 84-fold enhancement in potency is directly attributable to the oxidation of the C9 hydroxyl group in vomifoliol to the corresponding ketone in dehydrovomifoliol.
| Evidence Dimension | Acetylcholinesterase (AChE) inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 1.14–12.50 μg/mL |
| Comparator Or Baseline | Vomifoliol: IC50 = 96.64 ± 0.09 μg/mL |
| Quantified Difference | 8.4-fold to 84-fold greater potency for dehydrovomifoliol |
| Conditions | In vitro AChE inhibition assay; dehydrovomifoliol tested on isolated AChE enzyme (ChemFaces datasheet); vomifoliol tested using Ellman's method |
Why This Matters
Researchers requiring potent AChE inhibition for neurodegeneration models should prioritize dehydrovomifoliol over vomifoliol to avoid wasting resources on an ~10–80× weaker analog.
- [1] ChemFaces. Dehydrovomifoliol Product Datasheet (CFN89279). AChE IC50 range: 1.14–12.50 μg/mL. View Source
- [2] Mogana R, Teng-Jin K, Wiart C. The Antiacetylcholinesterase and Antileishmanial Activities of Canarium patentinervium Miq. BioMed Research International. 2014;2014:903529. (Vomifoliol AChE IC50 = 96.64 ± 0.09 μg/mL) View Source
